![molecular formula C9H13N3O5 B12906332 N-[4-Nitro-2-oxo-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-yl]glycine CAS No. 88767-04-8](/img/structure/B12906332.png)
N-[4-Nitro-2-oxo-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-yl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Isopropyl-4-nitro-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino)acetic acid is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with an isopropyl group, a nitro group, and an aminoacetic acid moiety. It is a solid substance that is typically white or colorless and is soluble in organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Isopropyl-4-nitro-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropyl-4-nitro-2-oxo-2,5-dihydro-1H-pyrrole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-Isopropyl-4-nitro-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions where the pyrrole ring is oxidized to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Formation of 2-((1-Isopropyl-4-amino-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino)acetic acid.
Oxidation: Formation of various oxidized pyrrole derivatives.
Substitution: Formation of N-substituted aminoacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-((1-Isopropyl-4-nitro-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-((1-Isopropyl-4-nitro-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino)acetic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Similar structure but lacks the isopropyl and nitro groups.
1-Isopropyl-4-nitro-2-oxo-2,5-dihydro-1H-pyrrole: Similar structure but lacks the aminoacetic acid moiety.
Uniqueness
2-((1-Isopropyl-4-nitro-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino)acetic acid is unique due to the presence of both the isopropyl and nitro groups on the pyrrole ring, as well as the aminoacetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
CAS-Nummer |
88767-04-8 |
|---|---|
Molekularformel |
C9H13N3O5 |
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
2-[(3-nitro-5-oxo-1-propan-2-yl-2H-pyrrol-4-yl)amino]acetic acid |
InChI |
InChI=1S/C9H13N3O5/c1-5(2)11-4-6(12(16)17)8(9(11)15)10-3-7(13)14/h5,10H,3-4H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
ABWXLHMJTSBXJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CC(=C(C1=O)NCC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


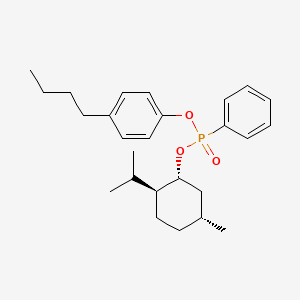
![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide](/img/structure/B12906253.png)
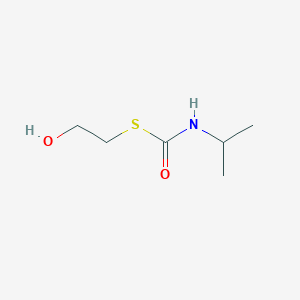
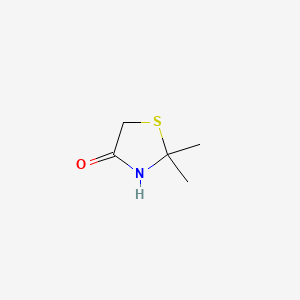
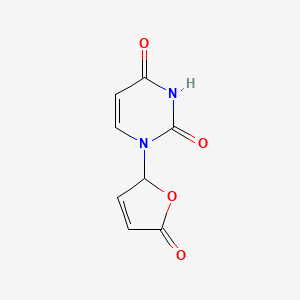
![2H-Azuleno[1,2-c]pyrrole](/img/structure/B12906269.png)
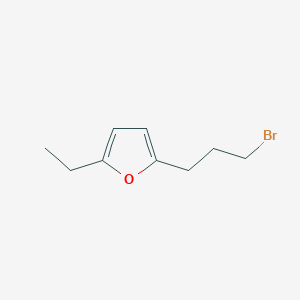
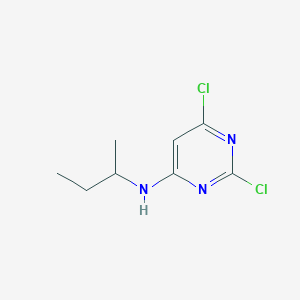
![2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid](/img/structure/B12906282.png)
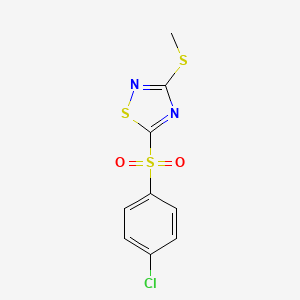
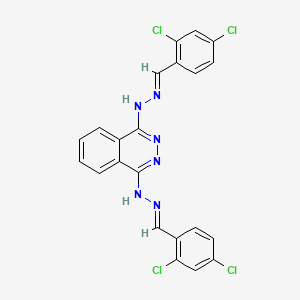


![N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide](/img/structure/B12906309.png)
